molecular formula C9H15N3 B13314595 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13314595
M. Wt: 165.24 g/mol
InChI Key: KKDXILLMHMGGPJ-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

The synthesis of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Condensation: Condensation reactions with aldehydes or ketones can form new derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:

These comparisons highlight the unique structural features and diverse applications of this compound.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-7(2)9-10-5-4-6-12(9)11-8/h10H,3-6H2,1-2H3

InChI Key

KKDXILLMHMGGPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCCNC2=C1C

Origin of Product

United States

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